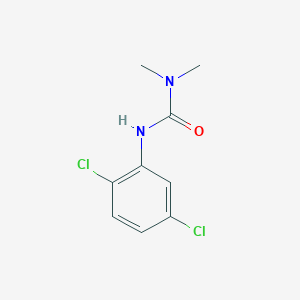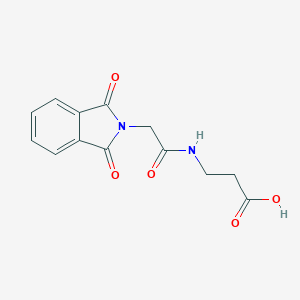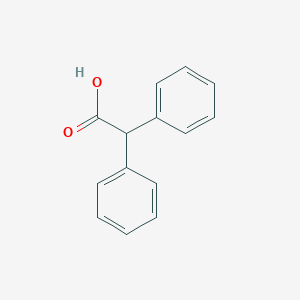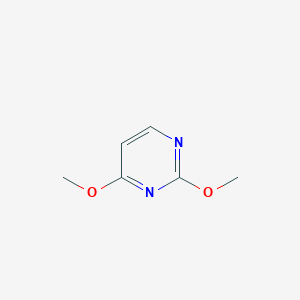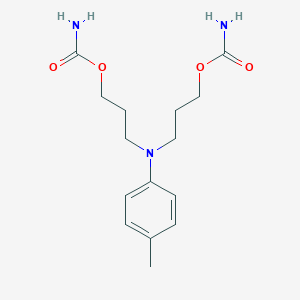
Zinc hexadecyl phosphate
描述
Zinc hexadecyl phosphate (ZHP) is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. ZHP is a white, odorless, and water-insoluble powder that is synthesized through a chemical reaction between zinc oxide and hexadecyl phosphate.
科学研究应用
Zinc hexadecyl phosphate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, Zinc hexadecyl phosphate has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. It has been used in the development of novel drug delivery systems, wound dressings, and dental materials. In agriculture, Zinc hexadecyl phosphate has been used as a fertilizer and a pesticide. In industry, Zinc hexadecyl phosphate has been used as a lubricant and a corrosion inhibitor.
作用机制
The mechanism of action of Zinc hexadecyl phosphate is not well understood, but it is believed to involve the interaction of the zinc ion and the phosphate group with biological molecules. Zinc is an essential micronutrient that plays a critical role in many biological processes, including DNA synthesis, cell division, and immune function. Phosphate is an important component of many biological molecules, including nucleic acids, phospholipids, and ATP. The interaction of Zinc hexadecyl phosphate with biological molecules may disrupt their structure and function, leading to antimicrobial, anti-inflammatory, and anticancer effects.
Biochemical and Physiological Effects:
Zinc hexadecyl phosphate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Zinc hexadecyl phosphate can inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In cancer cells, Zinc hexadecyl phosphate has been shown to induce apoptosis and inhibit cell proliferation. In addition, Zinc hexadecyl phosphate has been shown to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
Zinc hexadecyl phosphate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under a variety of conditions. It can be easily incorporated into various experimental systems, including cell cultures, animal models, and biomaterials. However, there are also some limitations to using Zinc hexadecyl phosphate in lab experiments. Its water-insolubility can make it difficult to work with, and its mechanism of action is not well understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on Zinc hexadecyl phosphate. One area of interest is the development of novel drug delivery systems using Zinc hexadecyl phosphate. Zinc hexadecyl phosphate has been shown to have potential as a carrier for drugs and other therapeutic agents, and further research in this area could lead to the development of more effective and targeted drug delivery systems. Another area of interest is the use of Zinc hexadecyl phosphate in tissue engineering. Zinc hexadecyl phosphate has been shown to have potential as a scaffold material for tissue engineering applications, and further research in this area could lead to the development of new and improved biomaterials. Finally, there is a need for further research on the mechanism of action of Zinc hexadecyl phosphate. A better understanding of how Zinc hexadecyl phosphate interacts with biological molecules could lead to the development of more effective therapeutic agents.
属性
CAS 编号 |
16700-94-0 |
|---|---|
产品名称 |
Zinc hexadecyl phosphate |
分子式 |
C16H33O4PZn |
分子量 |
385.8 g/mol |
IUPAC 名称 |
zinc;hexadecyl phosphate |
InChI |
InChI=1S/C16H35O4P.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H2,17,18,19);/q;+2/p-2 |
InChI 键 |
KUPGJMJHAFGISS-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[Zn+2] |
规范 SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[Zn+2] |
其他 CAS 编号 |
16700-94-0 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


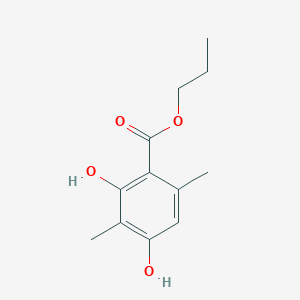



![Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-](/img/structure/B108395.png)
